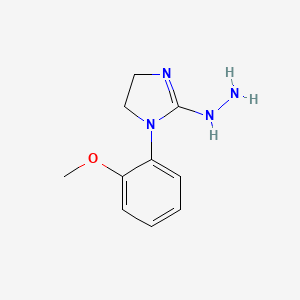
2-Hydrazinyl-1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a hydrazinyl group attached to an imidazole ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the imidazole ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different substitution patterns.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Various hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-Hydrazinyl-1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-3-methylquinazolin-4-one
- 2-(2-Hydrazinyl)-1,3-thiazole derivatives
Uniqueness
2-Hydrazinyl-1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern and the presence of both hydrazinyl and methoxyphenyl groups
Properties
CAS No. |
170746-92-6 |
|---|---|
Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
[1-(2-methoxyphenyl)-4,5-dihydroimidazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H14N4O/c1-15-9-5-3-2-4-8(9)14-7-6-12-10(14)13-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
InChI Key |
IANAHJIDKKQXTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN=C2NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















